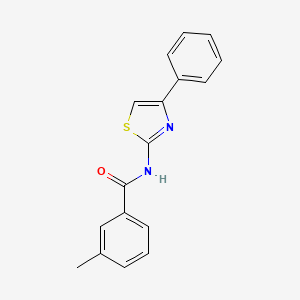

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-6-5-9-14(10-12)16(20)19-17-18-15(11-21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUVRYNLXYGTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of thiazole compounds, including 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

Anticancer Potential

Research has also explored the anticancer properties of thiazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Techniques such as continuous flow synthesis have been employed to improve reaction conditions and product quality .

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Thionation | Thioamide + Acid Chloride |

| 2 | Cyclization | Base Catalyst |

| 3 | Purification | Column Chromatography |

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

A study published in the Journal of Antibiotics evaluated a series of thiazole derivatives, including this compound, for their antibacterial efficacy. The results indicated that these compounds could serve as effective agents against resistant bacterial strains .

Case Study: Drug-Likeness and ADMET Profiling

Another study focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of thiazole derivatives. The findings suggested that these compounds meet several criteria for drug-likeness, including favorable oral bioavailability and low toxicity profiles .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Anti-inflammatory Activity of Thiazole-Benzamide Derivatives

| Compound | Substituent (R) | Activity (Edema Reduction %) | Reference |

|---|---|---|---|

| 5c | 4-Cl | 72% | |

| 5n | 3-CF₃ | 85% | |

| Target Compound | 3-CH₃ | Predicted ~65-70% |

Tyrosinase and Enzyme Inhibitors

- 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9): This compound shares a similar benzamide-thiazole scaffold and demonstrated inhibitory activity against Plasmodium falciparum Atg8, a key autophagy-related protein. Structural alignment shows comparable acceptor-donor pair distribution to the target compound, suggesting analogous binding modes .

- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Reported to enhance plant growth by 129.23% (p < 0.05), highlighting the role of phenoxy substitutions in modulating biological activity .

Structural Modifications and Activity Trends

- Electron-Withdrawing Groups (EWGs) : Chloro (5c) and trifluoromethyl (5n) substituents enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 4-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide) improve solubility but may reduce membrane penetration .

- Aromatic Diversity : Substitutions on the thiazole ring’s 4-phenyl group (e.g., 4-fluorophenyl, 4-bromophenyl) influence steric and electronic interactions, as seen in compounds 9a–9e from , which showed varied docking efficiencies .

Biological Activity

3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is being investigated for its potential applications in treating various diseases, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.39 g/mol. The compound features a thiazole ring, which is known for its biological significance, along with a benzamide moiety that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes and receptors involved in inflammation and cancer cell proliferation. For instance, it has been suggested that it could inhibit certain enzymes linked to inflammatory processes and cancer progression, thereby exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Activity : It has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects .

- Fungal Activity : The compound also displays antifungal activity against pathogens like Aspergillus niger and Candida albicans, suggesting its potential as an antifungal agent .

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Staphylococcus aureus | 0.125 |

| Aspergillus niger | 0.5 |

| Candida albicans | 0.25 |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property makes it a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

This compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have shown that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

- Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways, particularly through the modulation of specific signaling pathways related to tumor growth .

Case Studies

Several studies have documented the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study reported that various thiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing efficacy .

- Anticancer Potential : Another research highlighted the anticancer properties of thiazole derivatives, demonstrating their ability to inhibit tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or acetonitrile .

Amide Coupling : Reaction of the thiazol-2-amine intermediate with 3-methylbenzoyl chloride using coupling agents like HATU or DCC in dichloromethane (DCM) under inert conditions .

- Optimization Tips :

- Use TLC or HPLC to monitor reaction progress .

- Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–80°C) to enhance yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Compare and NMR peaks with calculated shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for the amide carbonyl) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] ~ 337.1 g/mol) .

- HPLC : Use a C18 column with UV detection at 254 nm to confirm >95% purity .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Screening Strategies :

- Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines, with IC calculations .

- Enzyme Inhibition : Test against tyrosine kinase or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits .

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How do substituents on the benzamide and thiazole moieties influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- 3-Methyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .

- 4-Phenyl-Thiazole : Stabilizes π-π stacking with enzyme active sites (e.g., COX-2), as shown in docking studies .

- Contradictions : Chloro or methoxy substituents may increase cytotoxicity but reduce solubility, requiring prodrug strategies .

Q. How can researchers resolve contradictions in biological data across different assays?

- Case Study : If a compound shows high in vitro anticancer activity but low in vivo efficacy:

Pharmacokinetic Analysis : Measure plasma half-life and metabolic stability via LC-MS/MS .

Solubility Testing : Use shake-flask methods to assess aqueous solubility (<10 µg/mL may limit bioavailability) .

Target Engagement : Validate binding to intended targets (e.g., Western blot for kinase inhibition) .

Q. What strategies are effective for derivatizing this compound to enhance selectivity?

- Derivatization Approaches :

- Nucleophilic Substitution : Replace the 3-methyl group with electron-withdrawing groups (e.g., -NO) to modulate electronic effects .

- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for improved target affinity .

- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .

Q. What advanced computational methods aid in predicting binding modes?

- Protocol :

Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., 1PXX for kinases) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Free Energy Calculations : Apply MM-PBSA to rank binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.